3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1020502-88-8
VCID: VC11929355
InChI: InChI=1S/C24H30N6O3/c1-5-32-20-8-7-19(16-21(20)33-6-2)24(31)29-13-11-28(12-14-29)22-9-10-23(26-25-22)30-18(4)15-17(3)27-30/h7-10,15-16H,5-6,11-14H2,1-4H3
SMILES: CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)OCC
Molecular Formula: C24H30N6O3
Molecular Weight: 450.5 g/mol

3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1020502-88-8

Cat. No.: VC11929355

Molecular Formula: C24H30N6O3

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - 1020502-88-8

Specification

CAS No. 1020502-88-8
Molecular Formula C24H30N6O3
Molecular Weight 450.5 g/mol
IUPAC Name (3,4-diethoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C24H30N6O3/c1-5-32-20-8-7-19(16-21(20)33-6-2)24(31)29-13-11-28(12-14-29)22-9-10-23(26-25-22)30-18(4)15-17(3)27-30/h7-10,15-16H,5-6,11-14H2,1-4H3
Standard InChI Key PVAKWAJTAXHTKP-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)OCC
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)OCC

Introduction

3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound featuring a pyridazine ring substituted with a piperazine moiety and a pyrazole group. The presence of the diethoxybenzoyl group enhances its potential for various biological activities, making it of interest in medicinal chemistry. This compound's structural complexity suggests a range of interactions with biological targets, which can be pivotal in drug design and development.

Structural Features

The compound consists of several key structural components:

  • Pyridazine Ring: This is the core structure, which provides a framework for the attachment of other functional groups.

  • Piperazine Moiety: Attached to the pyridazine ring, this group is known for its involvement in various biological activities due to its ability to interact with receptors.

  • Pyrazole Group: This group adds to the compound's potential for biological activity, contributing to its pharmacological profile.

  • Diethoxybenzoyl Group: Enhances the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves several steps:

  • Formation of the Piperazine Derivative: This involves reacting appropriate aniline derivatives with piperazine.

  • Coupling with Diethoxybenzoyl Chloride: Requires a base such as triethylamine to facilitate the reaction.

  • Final Cyclization: Formation of the pyridazine ring through cyclization reactions under acidic or basic conditions.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structural features may exhibit significant biological activities. While specific data on this compound is limited, similar compounds have shown potential in areas such as:

  • Antidepressant Activities: Compounds with piperazine rings have been explored for their antidepressant properties.

  • Anticancer Activities: Pyridazine derivatives have been investigated for their anticancer effects.

  • Anxiolytic Activities: Piperazine-based compounds have been studied for their anxiolytic effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(3,4-Diethoxybenzyl)piperazinePiperazine ring with diethoxy groupAntidepressant
6-(2-Methylpyrazol-1-yl)pyridazinePyridazine ring with methylpyrazoleAnticancer
1-(3-Dimethylaminophenyl)piperazinePiperazine ring with dimethylamino groupAnxiolytic

Research Findings and Future Directions

Research into the interactions of 3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine with biological targets is crucial for understanding its pharmacological profile. Potential interaction studies may focus on:

  • Receptor Binding Studies: Investigating how the compound interacts with specific receptors.

  • Metabolic Pathway Analysis: Understanding how the compound is metabolized within biological systems.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. This includes in vitro and in vivo studies to assess its efficacy and safety.

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